4-(4-Benzylphenoxy)butan-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)butan-1-amine hydrochloride typically involves the following steps:
Formation of 4-(4-Benzylphenoxy)butan-1-amine: This step involves the reaction of 4-(4-Benzylphenoxy)butan-1-ol with ammonia or an amine source under suitable conditions to form the amine derivative.
Hydrochloride Salt Formation: The amine derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenoxy)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include substituted amines or amides.
Oxidation: Products include oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
4-(4-Benzylphenoxy)butan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: It is employed in biochemical studies and proteomics research.
Industry: Used in the production of specialized chemicals and intermediates.
Mechanism of Action
The specific mechanism of action for 4-(4-Benzylphenoxy)butan-1-amine hydrochloride is not well-documented. as an amine derivative, it may interact with biological molecules through hydrogen bonding, ionic interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways involved in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzyloxy)phenoxybutan-1-amine: Similar structure but without the hydrochloride salt.
4-(4-Benzylphenoxy)butan-1-ol: The alcohol derivative of the compound.
4-(4-Benzylphenoxy)butanoic acid: The carboxylic acid derivative.
Uniqueness
4-(4-Benzylphenoxy)butan-1-amine hydrochloride is unique due to its specific amine and hydrochloride salt functional groups, which confer distinct chemical and physical properties. These properties make it valuable in specific research and industrial applications.
Properties
IUPAC Name |
4-(4-benzylphenoxy)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c18-12-4-5-13-19-17-10-8-16(9-11-17)14-15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBQKNHJDGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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